Tubulin Polymerization Inhibitory Potency vs. Structurally Closest Co-Crystallized Analog
Compound 4a, which shares the 4-chlorophenylsulfanyl acetamide core with the target compound, was identified as the lead candidate in a tubulin-targeting series and co-crystallized with tubulin, confirming binding at the colchicine site [1]. Compound 4a exhibited antiproliferative IC₅₀ values of 5.83–8.63 nM against four human tumor cell lines (A549, A2780, SKOV3, HCC827) [1]. In contrast, close analogs within the same series that lack the N'-pyridin-3-ylmethylideneamino hydrazone functionality showed over 100-fold reduced potency (IC₅₀ > 1 µM in comparable assays), underscoring the essential contribution of the hydrazone moiety for tubulin engagement [1].
| Evidence Dimension | Antiproliferative IC₅₀ against human tumor cell lines |
|---|---|
| Target Compound Data | Compound 4a (core-matched analog): IC₅₀ 5.83–8.63 nM (A549, A2780, SKOV3, HCC827) |
| Comparator Or Baseline | Des-hydrazone analog: IC₅₀ > 1,000 nM (A549, SKOV3) |
| Quantified Difference | ~100- to 200-fold potency loss upon removal of the hydrazone fragment |
| Conditions | MTT or SRB assay, 72 h exposure, four human cancer cell lines [1] |
Why This Matters
The pyridin-3-ylmethylideneamino hydrazone moiety is a critical pharmacophore for tubulin inhibition at low nanomolar concentrations; selecting analogs without this group will likely result in inactive compounds, wasting screening resources.
- [1] Wu C. et al. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 2024, 277, 116649. View Source
